molecular formula C8H14F2N2O3S B2415824 N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide CAS No. 2320896-81-7

N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Cat. No.: B2415824
CAS No.: 2320896-81-7
M. Wt: 256.27
InChI Key: WMSQZVFTAOCBQU-UHFFFAOYSA-N
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Description

N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is a complex organic compound featuring a difluoromethyl group attached to an azetidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the azetidine ring. The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. The difluoromethyl group is introduced via nucleophilic substitution reactions using difluoromethylating agents. The final step involves the attachment of the methanesulfonamide group through sulfonylation reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like halides and sulfonates are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for probing biological pathways and understanding molecular mechanisms.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.

Industry

In industrial applications, this compound is used in the development of advanced materials and chemical processes. Its stability and reactivity make it suitable for various industrial processes, including catalysis and material synthesis.

Mechanism of Action

The mechanism of action of N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The difluoromethyl group and azetidine ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(3-(fluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
  • N-(2-(3-(trifluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide
  • N-(2-(3-(chloromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide

Uniqueness

N-(2-(3-(difluoromethyl)azetidin-1-yl)-2-oxoethyl)-N-methylmethanesulfonamide is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it more reactive and versatile compared to its analogs, allowing for a broader range of applications in research and industry.

Properties

IUPAC Name

N-[2-[3-(difluoromethyl)azetidin-1-yl]-2-oxoethyl]-N-methylmethanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2N2O3S/c1-11(16(2,14)15)5-7(13)12-3-6(4-12)8(9)10/h6,8H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMSQZVFTAOCBQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC(=O)N1CC(C1)C(F)F)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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